2-chloro-N-(pentan-2-yl)acetamide
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Overview
Description
2-chloro-N-(pentan-2-yl)acetamide is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pentan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with pentan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pentan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions yield substituted acetamides, while hydrolysis results in the formation of amines and acids .
Scientific Research Applications
2-chloro-N-(pentan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylacetamide
- 2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide
Uniqueness
2-chloro-N-(pentan-2-yl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Biological Activity
2-Chloro-N-(pentan-2-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on current research findings.
Molecular Formula: C₇H₁₄ClN O
Molecular Weight: 161.65 g/mol
IUPAC Name: this compound
The compound features a chloro group and an amide functional group, which are crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted acetamides, which may exhibit different biological activities.
- Hydrolysis: This reaction can yield corresponding amines and acids, influencing its biological profile.
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which may be relevant in therapeutic contexts such as cancer treatment .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 30 |
Staphylococcus aureus | 36 |
Pseudomonas aeruginosa | 28 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by modulating cellular pathways associated with proliferation and apoptosis. For example, it was found to significantly reduce the viability of certain cancer cell lines at concentrations as low as 10 µM .
Case Studies
- Study on Enzyme Inhibition : A study evaluated the effect of this compound on specific enzymes involved in cancer metabolism. Results indicated a dose-dependent inhibition of enzyme activity, highlighting its potential as a therapeutic agent in cancer treatment.
- Antimycobacterial Activity : Another investigation focused on the compound's activity against mycobacterial species. It showed promising results comparable to standard treatments, suggesting its potential in treating tuberculosis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound | Biological Activity |
---|---|
2-Chloro-N-methylacetamide | Moderate antimicrobial activity |
2-Chloro-N-(4-phenylbutan-2-yl)acetamide | Higher anticancer efficacy |
The unique structure of this compound contributes to its distinct reactivity and biological properties compared to these analogs.
Properties
IUPAC Name |
2-chloro-N-pentan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-4-6(2)9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVAPYQLXDAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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